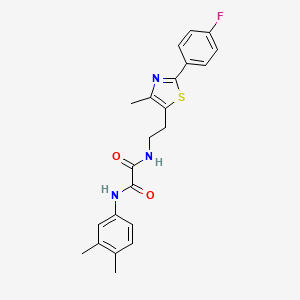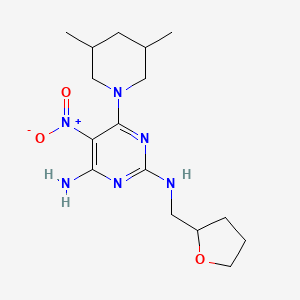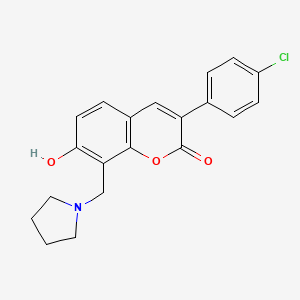![molecular formula C20H23N3O2 B11257850 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide](/img/structure/B11257850.png)
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phthalazinone moiety linked to an adamantane carboxamide group, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone intermediate. This intermediate is then reacted with adamantane-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
科学的研究の応用
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the design of drugs targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- tert-butyl 4-(2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl)piperazine-1-carboxylate
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide is unique due to its adamantane moiety, which imparts enhanced stability and lipophilicity compared to similar compounds. This structural feature can improve its pharmacokinetic properties and make it a more effective therapeutic agent .
特性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23N3O2/c24-18-16-4-2-1-3-15(16)17(22-23-18)11-21-19(25)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,21,25)(H,23,24) |
InChIキー |
DIODNFKDXRFYAW-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NNC(=O)C5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11257767.png)
![3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257783.png)

![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B11257807.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11257815.png)
![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11257817.png)


![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B11257845.png)

![5-methyl-N-[3-(trifluoromethyl)phenyl]-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257855.png)
![N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11257860.png)

![7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257873.png)
